(Nitrooxy)oxobismuthine

Übersicht

Beschreibung

Synthesis Analysis

- The formation of nitrimines (considered as 'pernitroso-ketones') through the action of nitrous acid on oximes is reported, indicating a specific pathway that might relate to the synthesis of nitrooxy compounds like (Nitrooxy)oxobismuthine (Adamopoulos et al., 1987).

- A metal-assisted addition of a nitrate anion to bis(oxy)enamines offers a general approach to synthesize α-nitroxy-oxime derivatives from nitronates, potentially relevant to (Nitrooxy)oxobismuthine synthesis (Naumovich et al., 2016).

Molecular Structure Analysis

- A study on nitroxide complexes with diruthenium core highlights the structural and magnetic properties that might offer insights into the molecular structure considerations for (Nitrooxy)oxobismuthine (Handa et al., 1995).

Chemical Reactions and Properties

- Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO/NO(-)), an analysis that could relate to the chemical reactions and properties of (Nitrooxy)oxobismuthine, given its potential nitroso component (Sha et al., 2006).

Physical Properties Analysis

- The optical properties of (oxy)nitride materials, including refractive index, reflectance, absorbance, and photoluminescence, might offer parallels to the physical properties of (Nitrooxy)oxobismuthine, considering the potential oxynitride aspect (Xie & Hintzen, 2013).

Chemical Properties Analysis

- The biochemistry of nitric oxide and its redox-activated forms, including NO+, NO., and NO- (nitroxyl anion), provides foundational insights into the chemical properties that could be relevant to understanding (Nitrooxy)oxobismuthine (Stamler et al., 1992).

Wissenschaftliche Forschungsanwendungen

Magnetic Resonance Imaging and Redox Status : Nitroxide radicals, which are structurally related to (Nitrooxy)oxobismuthine, have been used as paramagnetic contrast agents in magnetic resonance imaging (MRI). These agents participate in cellular redox reactions, losing their contrast ability over time after administration. This decay rate correlates with the tissue's reducing power, or "redox status," and is faster in tumor tissue compared to normal tissue, indicating potential applications in cancer imaging (Hyodo et al., 2006).

Role in Acute Lung Injury : Nitrotyrosine, a product formed by reactions involving nitric oxide and superoxide (related to the chemical reactions of (Nitrooxy)oxobismuthine), has been identified in human acute lung injury. This suggests the involvement of nitrogen-derived oxidants, possibly including peroxynitrite, in inflammatory lung diseases (Kooy et al., 1995).

Antioxidant and Anticancer Applications : Nitroxides, similar in structure to (Nitrooxy)oxobismuthine, have been investigated for their antioxidant properties and potential as anticancer drugs. They exhibit catalytic actions in redox reactions and can modulate cellular processes, suggesting applications in oxidative stress management and cancer therapy (Lewandowski & Gwoździński, 2017).

Nitroxides in Biological and Environmental Applications : Studies have shown that nitroxides can be used in biological systems for various purposes, including as probes in electron paramagnetic resonance imaging, to study tissue oxygen concentration and redox reactivity, and as tools in environmental microbiology for wastewater treatment (Soule et al., 2007).

Electronic Device Applications : Molecular electronic devices utilizing molecules with nitroamine redox centers, which are chemically related to (Nitrooxy)oxobismuthine, have shown significant potential. These devices exhibit properties like negative differential resistance and high on-off peak-to-valley ratios, indicating possible applications in the field of electronics and materials science (Chen et al., 1999).

Safety And Hazards

Zukünftige Richtungen

Research on nitrooxy organosulfates, a related class of compounds, suggests that anthropogenic chemical factors could outcompete terpene emissions in the formation of these compounds . This indicates a potential area of future research in understanding the formation and impact of such compounds in the environment .

Eigenschaften

IUPAC Name |

oxobismuthanyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYGKRWXWQOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

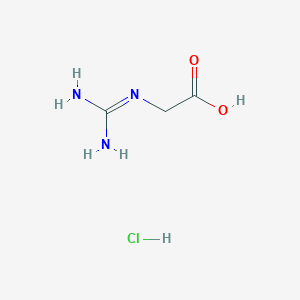

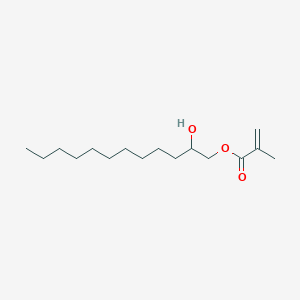

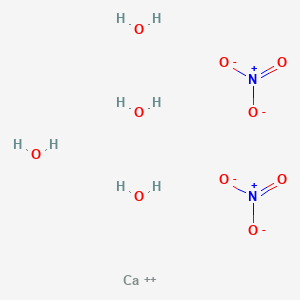

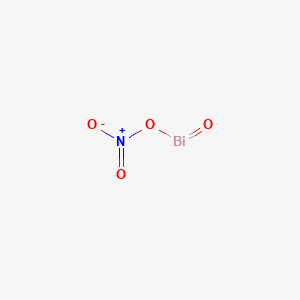

[N+](=O)([O-])O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145945 | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.985 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Nitrooxy)oxobismuthine | |

CAS RN |

10361-46-3 | |

| Record name | Bismuth nitrate oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (nitrooxy)oxobismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)